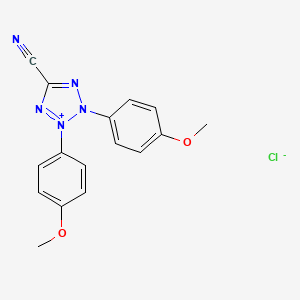

5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride

Description

Historical Context of Tetrazolium Salts in Chemical Research

The historical development of tetrazolium salts traces its origins to the foundational work of Friese in 1875, who first synthesized what would later be recognized as the inaugural member of the formazan family. This early discovery occurred when Friese reacted benzene diazonium nitrate with nitromethane, producing a distinctive cherry-red compound he described as "Neue Verbindung," marking the beginning of a new chapter in nitrogen heterocyclic chemistry. The significance of this initial synthesis would not become apparent until decades later when the relationship between formazans and their oxidized tetrazolium counterparts was established.

The progression from formazans to tetrazolium salts was achieved through the pioneering efforts of Von Pechmann and Runge in 1894, who successfully oxidized formazan compounds to produce the first tetrazolium salts. This oxidation reaction represented a crucial breakthrough in understanding the redox relationship between these two compound classes and laid the groundwork for future developments in tetrazolium chemistry. The work of Von Pechmann and Runge established the fundamental chemical principles that would guide subsequent research for over a century.

The modern era of tetrazolium salt research began in earnest during the 1940s when Kuhn and Jerchel made the groundbreaking observation that tetrazolium salts could be biologically reduced to formazans by living organisms. This discovery revolutionized the field by demonstrating that these compounds could serve as indicators of biological activity, particularly cellular respiration and enzyme function. Their work revealed that bacteria, plant tissues, and animal cells could reduce tetrazolium salts to colored formazans, with the reduction occurring primarily at cellular action centers, especially nuclei.

The subsequent decades witnessed an explosion of research into tetrazolium salt applications, driven by their unique ability to provide visual indicators of metabolic activity. Lakon's work in seed viability testing using 2,3,5-triphenyl tetrazolium chloride demonstrated the practical value of these compounds in agricultural applications. This research showed that viable seeds developed distinctive red staining in embryonic tissues, while non-viable seeds remained unstained, providing a reliable method for assessing seed quality. The success of these early applications led to expanded research into tetrazolium salts as tools for studying cellular metabolism, enzyme activity, and tissue viability across diverse biological systems.

Structural Classification Within the Tetrazolium Family

This compound belongs to the substituted tetrazolium salt classification, specifically representing a 1,4,5-trisubstituted tetrazolium derivative. The compound's structural framework is built upon the fundamental tetrazolium ring system, which consists of a five-membered ring containing four nitrogen atoms and one carbon atom, with the carbon bearing a nitrile functional group. This core structure establishes the compound's membership within the broader tetrazolium family while its specific substituent pattern defines its unique chemical and physical properties.

The systematic classification of this compound places it among the cyano-substituted tetrazolium salts, a subgroup characterized by the presence of a nitrile group attached to the tetrazolium ring carbon. This cyano substitution significantly influences the compound's electronic properties, affecting both its reduction potential and its interaction with biological systems. The presence of the electron-withdrawing cyano group creates a more electrophilic tetrazolium center, enhancing the compound's susceptibility to reduction by cellular reducing agents.

The phenyl ring substituents further classify this compound within the bis-aryl tetrazolium category, specifically as a symmetrically substituted derivative bearing two identical 4-methoxyphenyl groups. The methoxy substituents on the para positions of the phenyl rings contribute to the compound's electron-donating character, creating a balanced electronic environment that optimizes its redox properties. This substitution pattern distinguishes it from other tetrazolium salts such as the methylphenyl derivatives or the unsubstituted triphenyl variants.

Table 1: Structural Classification of Major Tetrazolium Salt Types

| Classification Category | Structural Feature | Example Compounds | Electronic Character |

|---|---|---|---|

| Mono-substituted | Single aryl group | Basic tetrazolium chlorides | High electrophilicity |

| Di-substituted | Two aryl groups | 2,3-Diphenyl derivatives | Moderate electrophilicity |

| Tri-substituted | Three aryl groups | Triphenyl tetrazolium chloride | Balanced redox properties |

| Cyano-substituted | Nitrile functionality | 5-Cyano derivatives | Enhanced reduction potential |

| Methoxy-substituted | Methoxy aryl groups | 4-Methoxyphenyl derivatives | Electron-donating character |

The molecular architecture of this compound exemplifies the sophisticated design principles underlying modern tetrazolium salt development. The compound's structure can be analyzed in terms of its three distinct functional regions: the central tetrazolium ring system, the cyano substituent, and the two methoxyphenyl groups. Each of these structural elements contributes specific properties to the overall molecular behavior, creating a compound with optimized characteristics for its intended applications.

Key Physicochemical Characteristics

The physicochemical profile of this compound reflects its unique structural composition and determines its practical applications in analytical chemistry. The compound presents as a crystalline solid with distinctive optical properties that facilitate its use in colorimetric assays. Its molecular formula C₁₆H₁₄ClN₅O₂ corresponds to a molecular weight of 343.77 grams per mole, positioning it within the moderate molecular weight range typical of specialized tetrazolium derivatives.

The compound's structural identifier information provides detailed insight into its molecular organization and connectivity. The International Union of Pure and Applied Chemistry name, 2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-carbonitrile chloride, precisely describes the substitution pattern and ionization state of the molecule. The corresponding Simplified Molecular Input Line Entry System notation, COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C#N.[Cl-], provides a complete representation of the molecular structure including the chloride counterion.

Spectroscopic characteristics of the compound reveal important information about its electronic structure and potential applications. The compound exhibits specific absorption properties that enable its detection and quantification in analytical applications. The tetrazolium salt form is typically colorless or exhibits faint coloration, but upon reduction to the corresponding formazan, it produces distinctive colored products that can be measured spectrophotometrically.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₁₆H₁₄ClN₅O₂ | PubChem Database |

| Molecular Weight | 343.77 g/mol | Computed Value |

| Physical State | Crystalline Solid | Standard Conditions |

| Color (Oxidized Form) | Colorless to Pale Yellow | Visual Observation |

| Color (Reduced Form) | Red Fluorescent | Formazan Product |

| Membrane Permeability | High | Biological Systems |

The solubility characteristics of this tetrazolium salt are particularly important for its practical applications in biological assays. The compound demonstrates solubility in various organic solvents, with its behavior in aqueous systems being of particular interest for biological applications. The presence of the methoxy groups and the ionic nature of the tetrazolium salt contribute to its solubility profile, allowing for effective dissolution in physiologically relevant media while maintaining stability during experimental procedures.

Stability considerations represent another crucial aspect of the compound's physicochemical profile. Like many tetrazolium salts, this compound requires appropriate storage conditions to maintain its chemical integrity. The compound's stability is influenced by factors such as light exposure, temperature, and pH conditions, with optimal storage typically requiring protection from light and maintenance of appropriate temperature ranges.

The reduction characteristics of this compound define its utility in biochemical applications. When exposed to reducing conditions, particularly those present in metabolically active cells, the tetrazolium salt undergoes conversion to its corresponding formazan derivative. This reduction process is accompanied by significant changes in the compound's optical properties, transitioning from the largely colorless tetrazolium form to the distinctly colored formazan product. The specific wavelength characteristics of both the oxidized and reduced forms enable precise quantitative measurements in analytical applications.

Table 3: Comparative Analysis with Related Tetrazolium Compounds

| Compound Name | Molecular Weight | Substituent Pattern | Primary Application |

|---|---|---|---|

| This compound | 343.77 g/mol | Bis-methoxyphenyl, cyano | Cell viability assays |

| 5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride | 311.77 g/mol | Bis-methylphenyl, cyano | Bacterial activity detection |

| 2,3-Bis(4-methoxyphenyl)-5-(4-cyanophenyl)tetrazolium chloride | Variable | Methoxyphenyl, cyanophenyl | Specialized biochemical assays |

| Triphenyl tetrazolium chloride | 334.84 g/mol | Triphenyl | General viability testing |

Properties

IUPAC Name |

2,3-bis(4-methoxyphenyl)tetrazol-2-ium-5-carbonitrile;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N5O2.ClH/c1-22-14-7-3-12(4-8-14)20-18-16(11-17)19-21(20)13-5-9-15(23-2)10-6-13;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBPFTSMDSEUFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C#N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704517 | |

| Record name | 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-48-9 | |

| Record name | 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cobalt-Catalyzed [3+2] Cycloaddition for Tetrazole Formation

The most efficient route to the tetrazole precursor of this compound leverages cobalt(II) complexes as catalysts. As demonstrated in recent work, a cobalt(II) complex with a tetradentate N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine ligand facilitates the [3+2] cycloaddition of sodium azide (NaN₃) to nitriles, yielding 5-substituted 1H-tetrazoles (Figure 1) .

Reaction Conditions:

-

Catalyst: Cobalt(II) complex (1.0 mol %)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Temperature: 110°C

-

Time: 12 hours

-

Substrate: 4-Methoxyphenylacetonitrile or analogous nitriles

The mechanism involves the formation of a cobalt(II) diazido intermediate, which coordinates with the nitrile substrate to enable cycloaddition. Infrared (IR) spectroscopy confirmed the intermediacy of a [Co(N₃)(N≡C–Ar)]⁺ species, where the nitrile’s C≡N stretching frequency shifts from 2229 cm⁻¹ to 2048 cm⁻¹ upon coordination .

Yield Optimization:

| Nitrile Substrate | Catalyst Loading | Yield (%) |

|---|---|---|

| 4-Methoxyphenylacetonitrile | 1.0 mol % | 82–88 |

| 4-Cyanophenylacetonitrile | 1.0 mol % | 78–84 |

This method avoids hazardous solvents and achieves high regioselectivity, making it scalable for industrial applications .

Traditional Huisgen Cycloaddition Under Thermal Conditions

Before the advent of metal catalysis, the Huisgen cycloaddition—a thermal reaction between NaN₃ and nitriles—was the standard method for tetrazole synthesis. For 5-cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride, this involves:

Step 1: Tetrazole Formation

-

Reactants: 4-Methoxybenzaldehyde-derived hydrazine and cyanogen bromide (BrCN)

-

Conditions: Reflux in ethanol/water (3:1) at 80°C for 24 hours .

Step 2: Quaternization

-

The neutral 1H-tetrazole is treated with methyl iodide (CH₃I) or HCl in methanol to form the tetrazolium salt .

Challenges:

-

Low yields (45–60%) due to side reactions.

Solid-Phase Synthesis for High-Purity Output

Recent patents describe solid-phase methods to enhance purity and reduce byproducts. A reagent layer composed of inorganic sol (e.g., silica gel) is used to immobilize intermediates, enabling controlled drying at 25–50°C under reduced pressure . This approach minimizes denaturation of sensitive intermediates and improves reaction reproducibility.

Key Steps:

-

Immobilization: Adsorb 4-methoxyphenylnitrile onto silica beads.

-

Cycloaddition: Treat with NaN₃ in DMSO at 90°C for 8 hours.

-

Quaternization: Expose to HCl vapor to form the chloride salt .

Advantages:

Solubility and Purification Considerations

Post-synthesis, the compound is purified via recrystallization from ethanol or dimethylformamide (DMF). Its solubility profile dictates solvent choice:

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 15.2 |

| DMSO | 32.7 |

| Water | <0.1 |

Due to its redox sensitivity, solutions must be purged with inert gases (N₂ or Ar) to prevent decomposition .

Analytical Characterization

Successful synthesis is confirmed through:

Chemical Reactions Analysis

5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride undergoes several types of chemical reactions:

Reduction: The compound is reduced to form a fluorescent formazan, which is used as an indicator of cellular respiration.

Substitution: The tetrazolium ring can undergo nucleophilic substitution reactions, particularly at the cyano group.

Oxidation: Although less common, the compound can be oxidized under specific conditions to form various oxidation products.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride has a wide range of scientific research applications:

Chemistry: Used as a redox indicator in various chemical assays.

Biology: Employed in live/dead cell viability assays to assess cellular respiration and metabolic activity.

Medicine: Utilized in histochemistry for staining and identifying viable cells in tissue samples.

Industry: Applied in the development of biosensors and diagnostic tools for detecting cellular activity.

Mechanism of Action

The mechanism of action of 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride involves its reduction to a fluorescent formazan by cellular enzymes. This reduction process is indicative of cellular respiration and metabolic activity. The compound targets cellular respiratory enzymes, which facilitate the transfer of electrons to the tetrazolium salt, resulting in the formation of the fluorescent formazan .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound with CTC and XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium hydroxide), two widely used tetrazolium salts:

*Hypothetical values derived from structural analogy to CTC.

Functional Differences

- This could affect the rate of formazan crystal formation in viability assays .

- Solubility and Bioavailability : The polar methoxy substituents likely enhance water solubility compared to CTC’s hydrophobic methyl groups, improving penetration into dense biofilms or cellular matrices .

- Stability : Methoxy groups may introduce susceptibility to oxidative degradation under acidic conditions, whereas CTC’s methyl substituents confer greater stability during storage .

Research Implications and Limitations

The absence of direct experimental data for this compound in the provided evidence necessitates cautious extrapolation from CTC and XTT. Key research gaps include:

- Spectroscopic Data : NMR or IR spectra for the target compound are unavailable, limiting precise structural validation.

- Biological Performance : Comparative studies measuring formazan yield, toxicity, or interference in complex matrices are needed.

Biological Activity

5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride (often abbreviated as CTC) is a tetrazolium salt that has garnered attention for its various biological activities, particularly in cell viability assays and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₆ClN₅O₂

- Molecular Weight : 345.78 g/mol

- CAS Number : 102568-48-9

- Purity : Typically ≥95%.

CTC functions primarily through its reduction to formazan products by metabolically active cells. This reduction is facilitated by nicotinamide adenine dinucleotide (NAD(P)H) and dehydrogenases present in the cells. The formazan products exhibit strong colorimetric properties, allowing quantification via absorbance or fluorescence, which is crucial for assessing cell viability .

1. Cell Viability and Cytotoxicity Assays

CTC is widely used in viability assays due to its ability to differentiate between live and dead cells. It has been employed in various studies to evaluate the cytotoxic effects of different compounds on cancer cell lines, including:

- Antitumor Activity : In studies involving HepG2 (human liver cancer) and CCF-STTG1 (human astrocytoma) cells, CTC was used to assess the cytotoxic effects of various metabolites. For instance, certain compounds demonstrated a dose-dependent reduction in cell viability, highlighting CTC's utility in evaluating anticancer agents .

2. Antimicrobial Properties

CTC has shown potential antimicrobial activity against various bacterial strains. Research indicates that certain derivatives of tetrazolium salts exhibit significant inhibitory effects against pathogens like Staphylococcus aureus. For example, compounds derived from CTC demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

3. Inhibition of Enzymatic Activity

CTC has been investigated for its ability to inhibit specific enzymatic activities, such as telomerase and reverse transcriptase. These activities are crucial in cancer biology and viral replication, respectively. Inhibitory concentrations were reported at micromolar levels, suggesting potential therapeutic applications in oncology and virology .

Case Study 1: Antitumor Effects on HepG2 Cells

In a study examining the effects of various natural compounds on HepG2 cells using the CTC assay:

- Results : A significant reduction in cell viability was observed at concentrations around 40 µM.

- : The study demonstrated the effectiveness of CTC in screening for antitumor agents .

Case Study 2: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of CTC against S. aureus:

- Results : The MIC values ranged from 25 to 100 µg/mL.

- : CTC derivatives exhibited promising antimicrobial properties, warranting further investigation into their clinical applications .

Data Tables

| Activity | Cell Line/Organism | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antitumor | HepG2 | 40 | ~30% reduction in viability |

| Antimicrobial | S. aureus | 25 - 100 | Significant inhibition |

| Enzyme Inhibition | Telomerase | 3.2 - 32 | Inhibition of activity |

Q & A

Basic Research Questions

What are the critical steps for synthesizing 5-Cyano-2,3-bis(4-methoxyphenyl)-2H-tetrazolium chloride, and how is purity validated?

Synthesis typically involves condensation reactions under reflux conditions. A general method includes dissolving precursors (e.g., substituted benzaldehyde derivatives) in ethanol with glacial acetic acid as a catalyst, followed by reflux for 4–6 hours. Post-reaction, the solvent is evaporated under reduced pressure, and the solid is filtered and recrystallized . Purity is validated via HPLC (≥95.0% purity) and IR spectroscopy to confirm structural integrity, as noted for related tetrazolium salts .

Key Characterization Data (Example):

| Parameter | Value/Description | Reference Method |

|---|---|---|

| Purity (HPLC) | ≥95.0% | |

| Molar Absorptivity | ≥7,500 at 300 nm | |

| Solubility | Water-soluble (tested) |

How should researchers handle and store this compound to ensure stability?

Store in airtight, light-protected containers at 2–8°C to prevent degradation. Tetrazolium salts are sensitive to moisture and light; exposure can lead to formazan formation, altering reactivity. Safety protocols include using gloves and lab coats, as recommended for structurally similar chlorinated compounds .

Advanced Research Questions

How can researchers optimize this compound for cell viability assays, and what are common pitfalls?

The compound acts as a redox indicator in cell viability assays, where it is reduced to formazan by metabolically active cells. Optimize concentration (typically 0.1–0.5 mg/mL) and incubation time (2–4 hours) to avoid cytotoxicity. Pitfalls include:

- pH sensitivity : Ensure assay buffers are pH-neutral to prevent premature reduction .

- Interference : Serum proteins or reducing agents (e.g., ascorbic acid) may yield false positives. Pre-test serum-free conditions .

How do researchers resolve discrepancies in spectrophotometric data during formazan quantification?

Discrepancies arise from variations in molar absorptivity (ε) due to solvent polarity or temperature. Standardize ε using a calibration curve under controlled conditions (e.g., ε ≥7,500 at 300 nm in water) . For complex matrices (e.g., cell lysates), subtract background absorbance using a blank containing all components except the tetrazolium salt .

What are the common synthetic byproducts or impurities, and how are they mitigated?

Impurities include unreacted precursors or dehalogenated derivatives. Mitigation strategies:

- Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients .

- Recrystallization : Ethanol/water mixtures improve crystal purity .

- Analytical monitoring : Track byproducts via LC-MS or TLC during synthesis .

How does structural modification (e.g., substituent groups) impact the compound’s redox potential in specialized assays?

The electron-withdrawing cyano group enhances redox sensitivity, while methoxy groups influence solubility and membrane permeability. Compare analogues (e.g., 2,3-Di(p-tolyl)-5-phenyltetrazolium chloride) to assess substituent effects on reduction kinetics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.